N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline
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Overview
Description
N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline is an organic compound with a unique molecular structure that includes a cyclopentyl ring substituted with a methyl group and an aniline moiety substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline typically involves the reaction of 2-methylcyclopentylamine with 4-(methylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. Additionally, industrial production may incorporate purification steps, such as recrystallization or chromatography, to remove any impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, hydrogen gas, palladium on carbon, ethanol, and methanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various biological responses.
Comparison with Similar Compounds
N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline can be compared with other similar compounds, such as:
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline: This compound has a similar structure but with the methylsulfanyl group positioned at the 2-position of the aniline ring. It may exhibit different chemical and biological properties due to the positional isomerism.
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline: Another positional isomer with the methylsulfanyl group at the 3-position of the aniline ring. Its properties may also differ from those of this compound.
N-(2-Methylcyclopentyl)aniline: This compound lacks the methylsulfanyl group, which may result in different reactivity and biological activity.
This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NS |
---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-methylcyclopentyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-10-4-3-5-13(10)14-11-6-8-12(15-2)9-7-11/h6-10,13-14H,3-5H2,1-2H3 |
InChI Key |
YVRFGVPJCLABCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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